N-(2,5-difluorophenyl)-3-ethylpyridine-4-carboxamide
Description
N-(2,5-difluorophenyl)-3-ethylpyridine-4-carboxamide: is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with an ethyl group at the third position and a carboxamide group at the fourth position The phenyl ring attached to the nitrogen atom of the carboxamide group is substituted with fluorine atoms at the second and fifth positions
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-ethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-2-9-8-17-6-5-11(9)14(19)18-13-7-10(15)3-4-12(13)16/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSEKCWZDIXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-3-ethylpyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine, such as 2,5-difluoroaniline, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity by forming strong interactions with the target. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- N-(2,5-difluorophenyl)-3-ethylpyridine-2-carboxamide
- N-(2,5-difluorophenyl)-4-ethylpyridine-3-carboxamide
Comparison:
- Structural Differences: The position of the ethyl and carboxamide groups on the pyridine ring can significantly affect the compound’s properties and reactivity.
- Unique Features: N-(2,5-difluorophenyl)-3-ethylpyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems.
- Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for specific uses, such as in drug development or material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
